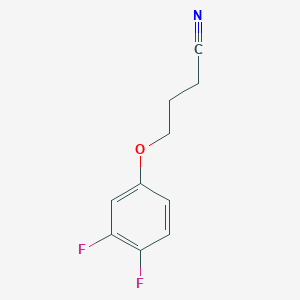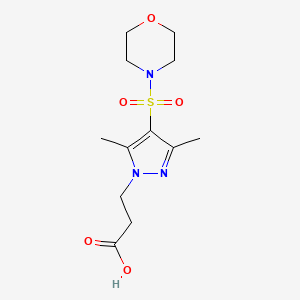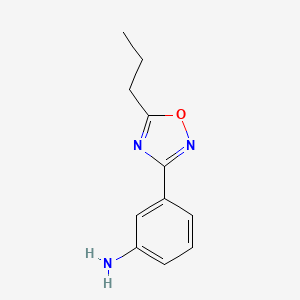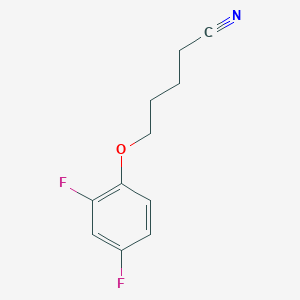
4-(3,4-Difluoro-phenoxy)butanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-Difluoro-phenoxy)butanenitrile is a chemical compound characterized by a butanenitrile group attached to a 3,4-difluorophenoxy moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3,4-difluorophenol and butanenitrile.
Reaction Conditions: The reaction involves a nucleophilic substitution where the phenol group attacks the nitrile group under controlled conditions.
Catalysts: Catalysts such as strong bases or acids may be used to facilitate the reaction.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized in batch reactors where precise control over temperature and pressure is maintained.
Purification: The product is purified through crystallization or distillation to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to a primary amine.
Substitution: Substitution reactions can occur at the fluorine atoms, replacing them with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid are used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation catalysts are employed.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products Formed:
Oxidation: 4-(3,4-Difluoro-phenoxy)butanoic acid.
Reduction: 4-(3,4-Difluoro-phenoxy)butanamine.
Substitution: Various derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active molecules. Medicine: Industry: Used in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-(3,4-Difluoro-phenoxy)butanenitrile exerts its effects depends on its molecular targets and pathways. For instance, in pharmaceutical applications, it may interact with specific enzymes or receptors, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
4-(2,3-Difluoro-phenoxy)butanenitrile: Similar structure but with different positions of fluorine atoms.
4-(3,4-Dichloro-phenoxy)butanenitrile: Similar but with chlorine atoms instead of fluorine.
Uniqueness: The presence of fluorine atoms in the 3,4-positions provides unique chemical and physical properties compared to other similar compounds, such as increased stability and reactivity.
This comprehensive overview highlights the significance of 4-(3,4-Difluoro-phenoxy)butanenitrile in various scientific and industrial fields. Its unique properties and versatile applications make it a valuable compound in research and development.
Does this cover everything you were looking for?
Propriétés
IUPAC Name |
4-(3,4-difluorophenoxy)butanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO/c11-9-4-3-8(7-10(9)12)14-6-2-1-5-13/h3-4,7H,1-2,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDIAIHGQDPUGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCCC#N)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-Piperazin-1-ylphenoxy]-ethanol](/img/structure/B7876785.png)


![[4-(Cyclopentylmethoxy)phenyl]methanol](/img/structure/B7876819.png)


![3-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B7876838.png)

![[(7-Chloro-1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)thio]acetic acid](/img/structure/B7876849.png)
![8-Methoxy-4-methylfuro[3,2-c]quinoline-2-carboxylic acid](/img/structure/B7876852.png)
